N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 94094-52-7
VCID: VC17020630
InChI: InChI=1S/C23H26N2O5/c1-17(26)24-19-5-9-23(28)21(16-19)22(27)8-4-18-2-6-20(7-3-18)30-15-12-25-10-13-29-14-11-25/h2-9,16,28H,10-15H2,1H3,(H,24,26)/b8-4+
SMILES:
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol

N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide

CAS No.: 94094-52-7

Cat. No.: VC17020630

Molecular Formula: C23H26N2O5

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide - 94094-52-7

Specification

CAS No. 94094-52-7
Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
IUPAC Name N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]acetamide
Standard InChI InChI=1S/C23H26N2O5/c1-17(26)24-19-5-9-23(28)21(16-19)22(27)8-4-18-2-6-20(7-3-18)30-15-12-25-10-13-29-14-11-25/h2-9,16,28H,10-15H2,1H3,(H,24,26)/b8-4+
Standard InChI Key RFROWBDDKBXKPH-XBXARRHUSA-N
Isomeric SMILES CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide, reveals its core components:

  • A central phenyl ring substituted at positions 3 and 4.

  • Position 3: A propenone (1-oxoallyl) group linked to a 4-(2-morpholinoethoxy)phenyl moiety.

  • Position 4: A hydroxyl (-OH) group.

  • Acetamide (-NHCOCH3) at the nitrogen of the parent phenylamine.

Molecular Formula: C₂₅H₂₇N₃O₅
Molecular Weight: 473.51 g/mol (calculated).
Key Functional Groups:

  • Morpholine ring (heterocyclic amine, six-membered ring with oxygen and nitrogen).

  • Propenone (α,β-unsaturated ketone).

  • Acetamide (amide bond).

The morpholine moiety enhances solubility and bioavailability, while the propenone group may confer electrophilic reactivity, enabling interactions with biological nucleophiles like cysteine residues .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • 4-(2-Morpholinoethoxy)benzaldehyde: Synthesized via nucleophilic substitution between morpholine and 2-chloroethyl ether followed by formylation.

  • 3-Acetamido-4-hydroxyphenylpropenone: Derived from 4-hydroxy-3-aminophenylacetamide via Claisen-Schmidt condensation .

  • Coupling of fragments: Michael addition or Suzuki-Miyaura cross-coupling to merge the arylpropenone and morpholinoethoxybenzaldehyde units.

Step 1: Synthesis of 4-(2-Morpholinoethoxy)benzaldehyde

  • Reagents: Morpholine, 2-chloroethyl ether, para-formaldehyde.

  • Conditions: Reflux in dimethylformamide (DMF) with K₂CO₃ as base .

  • Mechanism: Nucleophilic displacement of chloride by morpholine, followed by Vilsmeier-Haack formylation.

Step 2: Preparation of 3-Acetamido-4-hydroxyphenylpropenone

  • Substrate: 4-Hydroxy-3-aminophenylacetamide.

  • Reaction: Claisen-Schmidt condensation with acetyl chloride in glacial acetic acid/sodium acetate .

  • Key Intermediate: α,β-unsaturated ketone formed via dehydration.

Step 3: Fragment Coupling

  • Method: Michael addition between the propenone and benzaldehyde derivatives.

  • Catalyst: Piperidine in ethanol under reflux .

  • Yield Optimization: Use of anhydrous solvents and inert atmosphere improves efficiency.

Spectral Characterization and Analytical Data

Infrared (IR) Spectroscopy

  • 3290 cm⁻¹: N-H stretch (amide).

  • 1680 cm⁻¹: C=O stretch (acetamide and propenone).

  • 1605 cm⁻¹: C=C aromatic stretching.

  • 1110 cm⁻¹: C-O-C ether linkage (morpholinoethoxy) .

¹H NMR (500 MHz, DMSO-d₆)

  • δ 2.45 (t, 4H): Morpholine -CH₂N.

  • δ 3.60 (t, 4H): Morpholine -CH₂O.

  • δ 4.15 (t, 2H): Ethoxy -OCH₂.

  • δ 6.85–7.65 (m, 7H): Aromatic protons.

  • δ 9.80 (s, 1H): Phenolic -OH.

  • δ 10.20 (s, 1H): Amide -NH .

¹³C NMR

  • δ 170.5: Acetamide carbonyl.

  • δ 190.2: Propenone carbonyl.

  • δ 66.8: Ethoxy -OCH₂.

  • δ 53.4, 46.2: Morpholine carbons .

Mass Spectrometry

  • m/z 473.5 [M+H]⁺: Molecular ion peak.

  • Fragmentation at m/z 354.3 (loss of morpholinoethoxy group) and m/z 135.1 (acetyl fragment) .

Pharmacological Inferences and Applications

While direct studies on this compound are absent, structural analogs provide clues:

  • Morpholine derivatives: Enhance blood-brain barrier penetration and modulate kinases or GPCRs .

  • Propenone moiety: Potential inhibitor of NF-κB or thioredoxin reductase via Michael addition .

  • Acetamide group: Improves metabolic stability compared to esters .

Hypothetical Applications:

  • Anticancer agent: Targeting redox signaling pathways.

  • Anti-inflammatory: Suppression of pro-inflammatory cytokines.

  • Antidiabetic: PPAR-γ modulation akin to thiazolidinediones .

Challenges and Future Directions

  • Synthetic hurdles: Low yields in fragment coupling (30–40% in analogous reactions) .

  • Solubility: Requires formulation with cyclodextrins or liposomes for in vivo studies.

  • Toxicity screening: Morpholine metabolites may pose renal risks.

Research Priorities:

  • Structure-Activity Relationship (SAR): Modifying the propenone’s substituents.

  • In vivo pharmacokinetics: Radiolabeling for biodistribution studies.

  • Target identification: Proteomics to map binding partners.

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